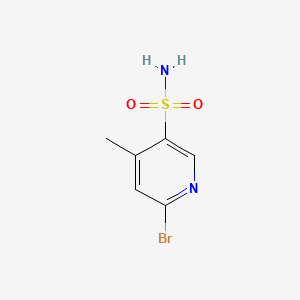
6-Bromo-4-methylpyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-methylpyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. It is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and a sulfonamide group at the 3rd position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methylpyridine-3-sulfonamide typically involves the bromination of 4-methylpyridine followed by sulfonamide formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The sulfonamide group is introduced using sulfonamide reagents under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and solvents is optimized to minimize costs and environmental impact.
化学反应分析
Types of Reactions
6-Bromo-4-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of sulfonic acids.
Reduction Reactions: Formation of amines.
Coupling Reactions: Formation of biaryl compounds.
科学研究应用
6-Bromo-4-methylpyridine-3-sulfonamide has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Bromo-4-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The bromine atom and methyl group contribute to the compound’s overall reactivity and binding affinity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
相似化合物的比较
Similar Compounds
3-Bromo-4-methylpyridine: Similar structure but lacks the sulfonamide group.
4-Methylpyridine-3-sulfonamide: Similar structure but lacks the bromine atom.
6-Bromo-3-pyridinesulfonamide: Similar structure but lacks the methyl group.
Uniqueness
6-Bromo-4-methylpyridine-3-sulfonamide is unique due to the combination of the bromine atom, methyl group, and sulfonamide group, which confer distinct chemical and biological properties.
生物活性
6-Bromo-4-methylpyridine-3-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a bromine atom, a methyl group, and a sulfonamide group. This unique combination contributes to its distinct chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes and proteins through hydrogen bonding and electrostatic interactions. The bromine atom enhances the compound's reactivity and binding affinity, potentially allowing it to interfere with various biological pathways.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been evaluated for its effectiveness against a range of microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi.
In Vitro Antimicrobial Testing
In vitro studies have shown that this compound displays notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were found to be comparable to standard antibiotics .
| Microorganism | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 62.5 | Comparable to Ampicillin |
| Escherichia coli | 125 | Comparable to Streptomycin |
| Candida albicans | 62.5 | Comparable to Fluconazole |
The sulfonamide moiety appears to enhance the antimicrobial efficacy by synergistically interacting with the bacterial targets, leading to increased potency compared to related compounds lacking this functional group .
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Further investigations are needed to elucidate the specific pathways involved in its anticancer activity.
Case Studies
- Antimicrobial Efficacy : A study evaluated several derivatives of pyridine-sulfonamides, including this compound, which showed promising results against various microbial strains. Compounds were synthesized and tested for their MIC values, revealing significant antimicrobial effects at low concentrations .
- Molecular Docking Studies : Molecular docking simulations have indicated that this compound interacts favorably with target proteins involved in microbial resistance mechanisms. This suggests a potential role in overcoming antibiotic resistance .
属性
分子式 |
C6H7BrN2O2S |
|---|---|
分子量 |
251.10 g/mol |
IUPAC 名称 |
6-bromo-4-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C6H7BrN2O2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) |
InChI 键 |
AZXAXMKZMJUUCX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1S(=O)(=O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















